molecular formula C18H18N2O5 B5739397 ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]amino}benzoate

ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]amino}benzoate

Cat. No. B5739397
M. Wt: 342.3 g/mol
InChI Key: LBSDPSOFAIEBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is also known as EDB or EDB-1 and is a member of the benzodioxin family.

Mechanism of Action

The mechanism of action of EDB is not fully understood, but it is believed to involve the formation of a covalent bond between the carbonyl group of EDB and the amino group of the target molecule. This covalent bond results in the formation of a stable adduct, which can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
EDB has been shown to have minimal toxicity and is considered to be a relatively safe compound. However, its biochemical and physiological effects are not well understood, and further studies are needed to fully elucidate its mechanism of action and potential applications.

Advantages and Limitations for Lab Experiments

One of the primary advantages of EDB is its high sensitivity and selectivity towards biological molecules, making it a valuable tool for researchers in the field of biochemistry. However, one of the limitations of EDB is its relatively complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several potential future directions for research involving EDB. One area of interest is the development of new fluorescent probes based on the structure of EDB, which could exhibit improved sensitivity and selectivity towards biological molecules. Another potential direction is the use of EDB as a drug delivery system, where it could be used to selectively target and deliver drugs to specific cells or tissues in the body. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of EDB and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of EDB involves a multi-step process that starts with the reaction between 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid and ethyl chloroformate. This reaction results in the formation of ethyl 2,3-dihydro-1,4-benzodioxin-6-carboxylate, which is then treated with ammonia to yield the intermediate compound, 2,3-dihydro-1,4-benzodioxin-6-amine. The final step involves the reaction between 2,3-dihydro-1,4-benzodioxin-6-amine and 4-(chlorocarbonyl)phenyl isocyanate, which results in the formation of EDB.

Scientific Research Applications

EDB has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for detecting biological molecules such as proteins, nucleic acids, and enzymes. EDB has been shown to exhibit high sensitivity and selectivity towards these molecules, making it a valuable tool for researchers in the field of biochemistry.

properties

IUPAC Name

ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-2-23-17(21)12-3-5-13(6-4-12)19-18(22)20-14-7-8-15-16(11-14)25-10-9-24-15/h3-8,11H,2,9-10H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSDPSOFAIEBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]amino}benzoate

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